molecular formula C21H32N2O2 B2768345 N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide CAS No. 2034238-95-2

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide

Cat. No.: B2768345
CAS No.: 2034238-95-2
M. Wt: 344.499
InChI Key: MVNQZMFTEHIOQR-UHFFFAOYSA-N
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Description

N-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide is a synthetic compound featuring a hybrid structure of piperidine, tetrahydropyran (oxane), and phenylbutanamide moieties. This molecule is structurally classified as an amide derivative, with a piperidinylmethyl group substituted at the 1-position of oxan-4-yl (tetrahydropyran) and a 2-phenylbutanamide chain.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-2-20(18-6-4-3-5-7-18)21(24)22-16-17-8-12-23(13-9-17)19-10-14-25-15-11-19/h3-7,17,19-20H,2,8-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNQZMFTEHIOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide typically involves multiple steps One common approach is to start with the preparation of the tetrahydropyran ring, followed by the formation of the piperidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound’s piperidine-tetrahydropyran scaffold distinguishes it from 4-methoxybutyrylfentanyl (piperidine-phenylethyl) and N-[4-(aminomethyl)phenyl]-4-(2-oxopiperidin-1-yl)butanamide (2-oxopiperidinyl). The oxan-4-yl group may enhance metabolic stability compared to simpler alkyl or aryl substituents . The 2-phenylbutanamide chain is analogous to fentanyl derivatives but lacks the phenylethyl “tail” seen in 4-methoxybutyrylfentanyl .

N-[4-(Aminomethyl)Phenyl]-...: The aminomethyl group introduces polarity, likely improving aqueous solubility relative to the target compound’s hydrophobic tetrahydropyran-piperidine core .

Pharmacological and Functional Insights

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Opioid Receptor Affinity : Piperidine-amide compounds like 4-methoxybutyrylfentanyl exhibit µ-opioid receptor (MOR) agonism, with substituents modulating potency. The tetrahydropyran group in the target compound may reduce MOR binding due to steric hindrance .
  • Metabolic Stability : The oxan-4-yl group could confer resistance to cytochrome P450 (CYP) oxidation, contrasting with 4-methoxybutyrylfentanyl, where methoxy groups are susceptible to demethylation .

Biological Activity

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

\text{N 1 oxan 4 yl piperidin 4 yl methyl}-2-phenylbutanamide}

This structure features a piperidine ring, which is commonly associated with various pharmacological effects, and a phenylbutanamide moiety that may enhance its bioactivity.

Research has indicated that compounds with similar structural features often exhibit multiple biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have been studied for their potential to inhibit cancer cell proliferation. The mechanism may involve apoptosis induction and cell cycle arrest.
  • Antibacterial Properties : The presence of the piperidine nucleus has been linked to antibacterial activity against various strains, including Salmonella typhi and Staphylococcus aureus .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of piperidine derivatives, showing that certain modifications could enhance cytotoxicity against cancer cell lines. The results indicated IC50 values in the micromolar range, suggesting significant potency .
  • Antibacterial Screening : In another study, synthesized compounds with similar moieties were tested for antibacterial efficacy. The results demonstrated moderate to strong activity against specific bacterial strains, with some compounds achieving IC50 values as low as 2.14 µM .

Comparative Biological Activity Table

Activity TypeCompound StructureIC50 Value (µM)Reference
AnticancerPiperidine derivatives57.3
AntibacterialSimilar piperidine compounds2.14
Enzyme InhibitionAcetylcholinesterase inhibitors0.63

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthetic yield of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including:

  • Temperature : Elevated temperatures (e.g., 80–100°C) for amide bond formation, as seen in analogous piperidine-oxan derivatives .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions involving the piperidine moiety .
  • Catalysts : Use of coupling agents like HATU or EDCI for carboxamide formation, with catalytic bases (e.g., DIPEA) to improve efficiency .
  • Protecting Groups : Temporary protection of the oxan-4-yl group during intermediate steps to prevent undesired side reactions .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions, particularly the oxan-4-yl and phenylbutanamide groups .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C23_{23}H34_{34}N2_{2}O3_{3}) and detect isotopic patterns .

Q. What structural features of this compound influence its physicochemical properties?

  • Methodological Answer :

  • Hydrophobic Moieties : The phenylbutanamide group enhances lipophilicity, impacting membrane permeability (logP ≈ 2.5–3.0) .
  • Hydrogen-Bond Acceptors : The oxan-4-yl and piperidine groups contribute to solubility in polar solvents (e.g., DMSO) .
  • Steric Effects : Bulky substituents on the piperidine ring may affect conformational flexibility and binding to biological targets .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-determining steps (e.g., activation of carboxylic acid) .
  • Isotopic Labeling : Use 18^{18}O-labeled reagents to trace acyl transfer pathways in amide bond formation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for intermediate transitions .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Batch Reproducibility : Ensure consistent synthetic protocols (e.g., purity >98%, validated by HPLC) to minimize variability .
  • Assay Standardization : Use internal controls (e.g., reference inhibitors) in enzymatic assays to normalize activity measurements .
  • Structural Analog Comparison : Test derivatives (e.g., oxan-4-yl vs. tetrahydropyran variants) to isolate structure-activity relationships (SAR) .

Q. How can in silico modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs or kinases). Key parameters:
  • Binding Pockets : Focus on hydrophobic regions aligning with the phenylbutanamide group .
  • Scoring Functions : MM/GBSA to rank pose affinities and validate with experimental IC50_{50} data .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes under physiological conditions .

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